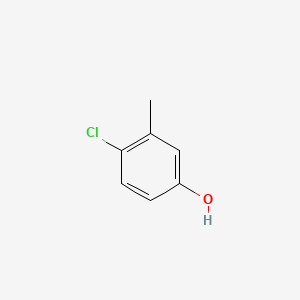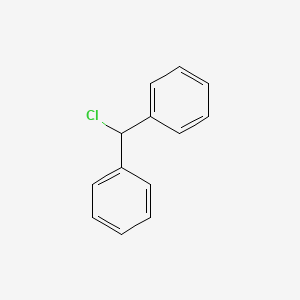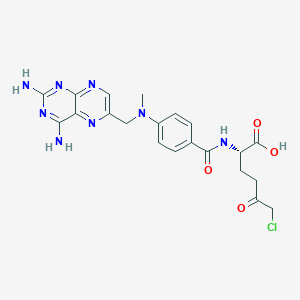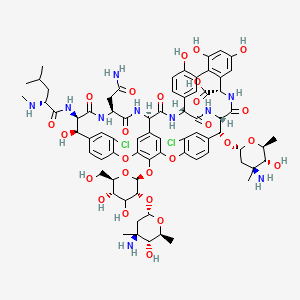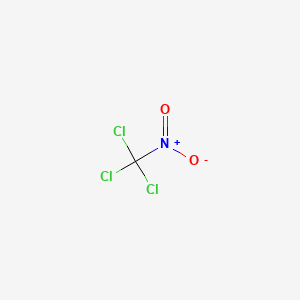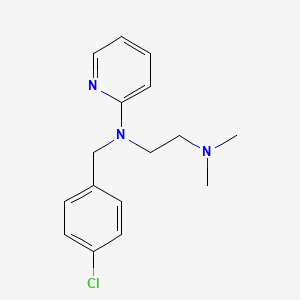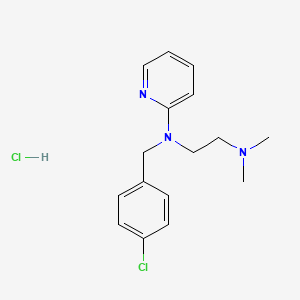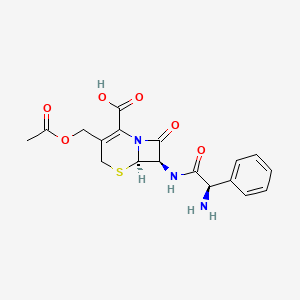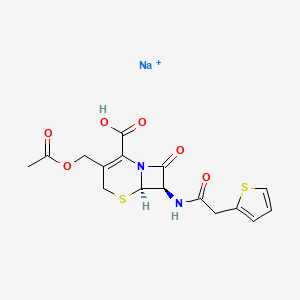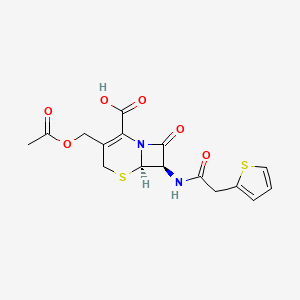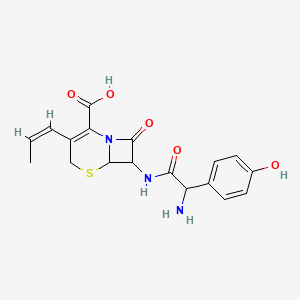
头孢普罗齐
描述
Cefprozil monohydrate is a semi-synthetic, second-generation cephalosporin antibiotic. It is commonly used to treat a variety of bacterial infections, including those of the ear, skin, and respiratory tract. The chemical name for the monohydrate is (6R, 7R)-7-[®-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate .
科学研究应用
Cefprozil monohydrate is widely used in scientific research due to its broad-spectrum antibacterial activity. It is employed in:
Chemistry: As a model compound for studying beta-lactam antibiotics.
Biology: To investigate bacterial resistance mechanisms.
Medicine: In clinical trials for new antibiotic formulations.
Industry: For the development of new drug delivery systems and formulations
作用机制
Cefprozil, also known as Cefprozil hydrate or Cefprozil monohydrate, is a second-generation cephalosporin antibiotic used in the treatment of various bacterial infections .
Target of Action
Cefprozil primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, an essential component of the bacterial cell wall .
Mode of Action
Cefprozil, like the penicillins, is a beta-lactam antibiotic. It inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interrupts the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by cefprozil is the synthesis of the bacterial cell wall. By inhibiting PBPs, cefprozil prevents the cross-linking of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .
Pharmacokinetics
Cefprozil exhibits linear pharmacokinetics relative to dose size . It is well absorbed, with approximately 94% of the dose being absorbed . Peak plasma concentrations are achieved 1-2 hours after oral administration . The drug is primarily excreted in the urine, with 60%-70% of the dose excreted as unchanged drug .
Result of Action
The molecular effect of cefprozil’s action is the disruption of bacterial cell wall synthesis, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby treating the bacterial infection .
Action Environment
The action, efficacy, and stability of cefprozil can be influenced by various environmental factors. For instance, the absorption and subsequent bioavailability of cefprozil can be affected by the presence or absence of food in the gastrointestinal tract . Furthermore, the effectiveness of cefprozil can be influenced by the type of bacteria and their resistance mechanisms .
生化分析
Biochemical Properties
Cefprozil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of bacterial cell wall synthesis . This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . Cefprozil interacts with various enzymes and proteins, including PBPs, which are essential for maintaining the integrity of the bacterial cell wall.
Cellular Effects
Cefprozil exerts significant effects on various types of cells and cellular processes. By inhibiting cell wall synthesis, it disrupts the structural integrity of bacterial cells, leading to cell death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of PBPs by Cefprozil prevents the bacteria from forming a functional cell wall, which is essential for their survival . Consequently, Cefprozil effectively eliminates bacterial infections by targeting and destroying the bacterial cells.
Molecular Mechanism
The molecular mechanism of Cefprozil involves its binding to PBPs, which are enzymes involved in the synthesis of the bacterial cell wall . By binding to these proteins, Cefprozil inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for cell wall biosynthesis . This inhibition prevents the formation of cross-links in the peptidoglycan layer, leading to a weakened cell wall and eventual cell lysis. Additionally, Cefprozil may interfere with autolysin inhibitors, further promoting cell lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cefprozil can change over time. The stability and degradation of Cefprozil are important factors that influence its efficacy. Studies have shown that Cefprozil remains stable under various conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to Cefprozil can lead to changes in bacterial cell morphology and viability .
Dosage Effects in Animal Models
The effects of Cefprozil vary with different dosages in animal models. At therapeutic doses, Cefprozil effectively treats bacterial infections without causing significant adverse effects . At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity have been observed . Threshold effects have been identified, indicating that there is a dosage range within which Cefprozil is both effective and safe for use in animal models .
Metabolic Pathways
Cefprozil is involved in various metabolic pathways, primarily related to its degradation and elimination from the body. It is metabolized in the liver and excreted primarily through the kidneys . The enzymes involved in its metabolism include cytochrome P450 enzymes, which play a role in the oxidation and conjugation of Cefprozil . These metabolic pathways ensure the efficient clearance of Cefprozil from the body, preventing its accumulation and potential toxicity.
Transport and Distribution
Cefprozil is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract and distributed to different tissues, including the respiratory tract, skin, and soft tissues . Cefprozil interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . This distribution is essential for its therapeutic efficacy in treating bacterial infections.
Subcellular Localization
The subcellular localization of Cefprozil is primarily within the bacterial cell wall, where it exerts its antibacterial effects . Cefprozil targets the PBPs located in the cell wall, inhibiting their function and leading to cell lysis . The localization of Cefprozil to the bacterial cell wall is crucial for its activity, as it ensures that the antibiotic reaches its target site and effectively disrupts cell wall synthesis.
化学反应分析
Types of Reactions: Cefprozil monohydrate undergoes various chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed under acidic or basic conditions.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides.
Major Products Formed:
Hydrolysis: Leads to the formation of inactive degradation products.
Oxidation: Produces quinone derivatives.
Substitution: Results in various substituted derivatives depending on the electrophile used.
相似化合物的比较
Cefadroxil: Another first-generation cephalosporin with a similar spectrum of activity.
Cefaclor: A second-generation cephalosporin with similar uses but different pharmacokinetic properties.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against gram-negative bacteria.
Uniqueness of Cefprozil Monohydrate: Cefprozil monohydrate is unique due to its high oral bioavailability and its effectiveness against a wide range of gram-positive and gram-negative bacteria. It is particularly noted for its activity against beta-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis .
属性
IUPAC Name |
7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYUMNAHLSSTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121123-17-9 | |
| Record name | (6R,7R)-7-[(R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of cefprozil?
A: Cefprozil is a second-generation cephalosporin antibiotic. Like other β-lactam antibiotics, it exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , ] Cefprozil binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately bacterial cell death. []
Q2: What is the molecular formula and weight of cefprozil?
A: Cefprozil exists in a hydrated form known as cefprozil monohydrate. Its molecular formula is C18H19N3O5S·H2O, and its molecular weight is 407.45 g/mol. [, ]
Q3: Is there spectroscopic data available for cefprozil?
A: Yes, infrared spectroscopy has been used to study cefprozil monohydrate. This technique confirmed the protonation state of functional groups within the molecule, which differs from the neutral form. []
Q4: What is the bioavailability of cefprozil?
A: Cefprozil exhibits excellent absorption after oral administration. Studies in humans have demonstrated an absolute bioavailability of approximately 89-94%. []
Q5: How is cefprozil metabolized and excreted?
A: Cefprozil is primarily excreted unchanged in the urine, indicating minimal metabolism. Renal clearance accounts for a significant portion of its elimination, although nonrenal clearance also plays a role. []
Q6: Does food affect the absorption of cefprozil?
A: Unlike some other cephalosporins, cefprozil's extent of absorption and rate of elimination remain mostly unaffected by food. While food may slightly delay the time to peak concentration, it does not significantly impact the overall drug levels in the blood. []
Q7: How does cefprozil penetrate into different tissues?
A: Cefprozil demonstrates good tissue penetration. Studies have shown its presence in various tissues and fluids, including skin blister fluid, [, ] tonsillar and adenoidal tissues, [] and middle ear fluid. [] Notably, concentrations in these tissues remain higher than the minimum inhibitory concentrations (MICs) for common pathogens associated with infections in those sites.
Q8: How do the pharmacokinetic parameters of cefprozil compare to those of cefaclor?
A: While cefprozil might be absorbed slightly slower and reach lower peak concentrations in plasma compared to cefaclor, it exhibits a significantly longer half-life (approximately twofold). [, , ] Consequently, the area under the curve (AUC) for cefprozil is notably larger, suggesting a greater overall exposure to the drug compared to cefaclor at the same dose. []
Q9: What types of infections is cefprozil used to treat?
A9: Cefprozil is primarily indicated for treating bacterial infections caused by susceptible organisms. These include:
- Respiratory tract infections: Otitis media, sinusitis, pharyngitis, tonsillitis, acute bacterial exacerbations of chronic bronchitis. [, , , , ]
- Skin and skin structure infections: Impetigo, abscesses, cellulitis. [, ]
- Urinary tract infections: Cystitis, pyelonephritis. []
Q10: How effective is cefprozil compared to other antibiotics?
A: Clinical trials have demonstrated that cefprozil exhibits comparable or superior efficacy to other commonly prescribed antibiotics for various infections. [, , , , ] Notably, it shows effectiveness in treating children with recurrent and persistent acute otitis media. []
Q11: What is the usual dosage regimen for cefprozil?
A11: Dosage regimens for cefprozil are not discussed in this Q&A section, as the focus is on scientific research and not clinical guidance.
Q12: Are there any known mechanisms of resistance to cefprozil?
A: Yes, bacteria can develop resistance to cefprozil through various mechanisms, primarily through mutations in penicillin-binding proteins (PBPs). [, ] Changes in PBPs, especially PBP1a and PBP2x, can reduce cefprozil's binding affinity and effectiveness. [] Other resistance mechanisms include the production of β-lactamases, which can hydrolyze cefprozil, rendering it inactive. [, ]
Q13: Does cefprozil show cross-resistance with other antibiotics?
A: Cross-resistance is possible, especially with other β-lactam antibiotics like penicillin and other cephalosporins. [, ] Resistance mechanisms, like modified PBPs or β-lactamase production, can confer resistance to multiple β-lactams.
Q14: What analytical methods are used to determine cefprozil concentrations?
A: Several analytical methods are employed for quantifying cefprozil levels in various matrices, including:* High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, is widely used to determine cefprozil concentrations in plasma, urine, and other biological samples. [, , , , , , , , ]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the simultaneous measurement of both cis and trans isomers of cefprozil in plasma. [, ]* Bioassay: Microbiological assays can also be used to determine cefprozil concentrations, particularly in middle ear fluid samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


